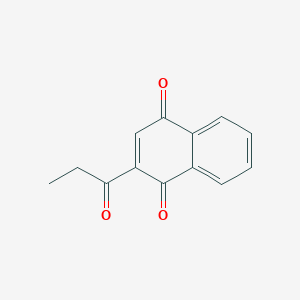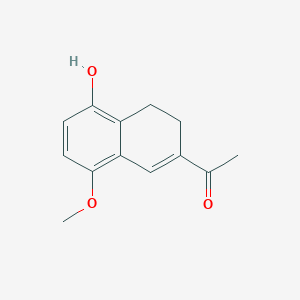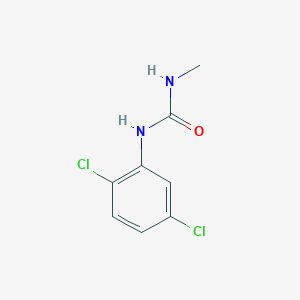![molecular formula C12H9NO3 B11886225 Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 73693-48-8](/img/structure/B11886225.png)
Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is a chemical compound that features an indene-1,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide typically involves the reaction of ninhydrin with acetamide under specific conditions. Ninhydrin, a well-known reagent in organic chemistry, reacts with acetamide to form the desired compound through a condensation reaction. The reaction is usually carried out in an ethanol medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indene-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide involves its interaction with specific molecular targets. The indene-1,3-dione core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound shares the indene-1,3-dione core but has a benzoic acid group instead of an acetamide group.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a similar core structure but different functional groups.
Uniqueness
N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is unique due to its specific combination of the indene-1,3-dione core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .
Eigenschaften
CAS-Nummer |
73693-48-8 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]acetamide |
InChI |
InChI=1S/C12H9NO3/c1-7(14)13-6-10-11(15)8-4-2-3-5-9(8)12(10)16/h2-6,15H,1H3 |
InChI-Schlüssel |
PDZRFMXAUCBLAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)




![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)





